methyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate
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Description
Methyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate is a useful research compound. Its molecular formula is C22H22O7 and its molecular weight is 398.411. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating the activity of the target .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
Based on its chemical structure, it can be hypothesized that it may be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
Compounds with similar structures have been known to induce various cellular responses, including changes in gene expression, modulation of enzyme activity, and alterations in cell signaling pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s activity may be enhanced or inhibited by the presence of certain ions or molecules in the environment .
Biological Activity
Methyl 2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate, a complex organic compound, is part of the chromen-2-one derivatives family. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a chromen-2-one core structure with a 3,4-dimethoxyphenyl group and a propanoate moiety. The unique structural characteristics contribute to its biological activity.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C20H19NO6 |
CAS Number | Not specified |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission. Studies indicate that derivatives of the chromen-2-one structure can significantly inhibit AChE activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
- Antioxidant Activity : The presence of the methoxy groups contributes to the antioxidant properties of the compound. It may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases .
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation, potentially providing therapeutic benefits in inflammatory conditions .
In Vitro Studies
Several studies have evaluated the biological activity of related compounds with similar structures:
- Acetylcholinesterase Inhibition : A study demonstrated that substituted 4-methyl-2-oxo-2H-chromen derivatives exhibited significant AChE inhibitory activity. The most potent compounds showed an approximate BuChE/AChE selectivity ratio of 20, indicating a strong preference for AChE inhibition .
In Vivo Studies
Research involving animal models has further supported the potential cognitive benefits of these compounds:
- Memory Testing : Compounds derived from the chromen structure were tested in scopolamine-induced amnesia models, showing improvements in memory performance, which correlates with their AChE inhibitory activity .
Case Studies
- Study on Chromen Derivatives : A study synthesized various chromen derivatives and tested their biological activities. The results indicated that certain modifications to the chromen core significantly enhanced AChE inhibition and antioxidant properties, highlighting the importance of structural diversity in developing therapeutic agents .
- Crystal Structure Analysis : The crystal structure analysis of related compounds revealed insights into molecular interactions that could be leveraged for designing more potent derivatives. Such studies are crucial for understanding how structural variations influence biological activity .
Properties
IUPAC Name |
methyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-12-16-8-7-15(28-13(2)21(23)27-5)11-18(16)29-22(24)20(12)14-6-9-17(25-3)19(10-14)26-4/h6-11,13H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWKRJWGWPNGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)OC)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.